molecular formula C10H9NO2 B6293930 4-Methyl-2-(oxazol-5-yl)phenol CAS No. 2379322-27-5

4-Methyl-2-(oxazol-5-yl)phenol

Cat. No.: B6293930
CAS No.: 2379322-27-5
M. Wt: 175.18 g/mol
InChI Key: BOVKWMWPNVMYDU-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxazol-5-yl)phenol is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . This solid compound features a phenolic group linked to a 4-methyloxazole ring, a structure of significant interest in medicinal and analytical chemistry research . The compound has a calculated density of 1.2±0.1 g/cm³ and a melting point of 175-177°C . In a research context, this chemical serves as a valuable standard or reference material. It is particularly useful for the development and validation of High-Performance Liquid Chromatography (HPLC) methods, especially those utilizing UV-Vis diode array detection (DAD) for the analysis of complex natural products . The presence of both phenolic and heterocyclic structures allows researchers to study compounds with similar retention times and overlapping peaks, aiding in the accurate identification and quantification of constituents in samples like honey, olive oil, and wine . This product is intended For Research Use Only and is not classified as a drug or approved for any human or veterinary therapeutic applications . As a safety precaution, researchers should note that this compound is an irritant and may cause irritation to the skin, eyes, and respiratory tract . Proper personal protective equipment should be worn, and handling should occur in a well-ventilated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(1,3-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(4-7)10-5-11-6-13-10/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKWMWPNVMYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Methyl 2 Oxazol 5 Yl Phenol

Retrosynthetic Analysis of the 4-Methyl-2-(oxazol-5-yl)phenol Architecture

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible synthetic pathways. The most logical disconnections are at the C-C or C-N bonds of the oxazole (B20620) ring or the C-C bond connecting the phenyl and oxazole rings.

Route A: Disconnection of the Oxazole Ring (Conventional Approach)

This approach focuses on forming the oxazole ring in the final stages of the synthesis. Disconnecting the oxazole ring, for instance, via the van Leusen oxazole synthesis, leads to two key precursors: 2-hydroxy-5-methylbenzaldehyde and tosylmethyl isocyanide (TosMIC). This is a convergent approach where the functionalized phenol (B47542) is prepared first, followed by the construction of the heterocyclic ring.

Route B: Disconnection of the Phenyl-Oxazole Bond (Advanced Catalytic Approach)

Alternatively, a disconnection at the C-C bond between the two aromatic rings suggests a cross-coupling strategy. This retrosynthetic route leads to a pre-formed oxazole ring, such as a 5-halooxazole, and a functionalized phenolic component, like 4-methyl-2-(dihydroxyboryl)phenol. This approach allows for late-stage diversification and can be highly efficient.

Conventional Synthetic Routes to this compound

Conventional syntheses typically involve the step-wise construction of the target molecule from readily available starting materials. For this compound, this often involves the initial preparation of a functionalized phenol, followed by the formation of the oxazole ring.

The formation of the oxazole ring is a critical step in the conventional synthesis of the target molecule. Several classical methods can be employed, with the van Leusen oxazole synthesis being particularly well-suited for preparing 5-substituted oxazoles.

The van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, to form the 5-substituted oxazole ring. For the synthesis of this compound, this would involve the reaction of 2-hydroxy-5-methylbenzaldehyde with TosMIC. The reaction proceeds through a [3+2] cycloaddition mechanism.

Another classical approach is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. To apply this method, one would need to synthesize the corresponding α-acylamino ketone derived from 2-hydroxy-5-methylbenzaldehyde.

The key starting material for the conventional synthesis is a suitably functionalized phenol. For the van Leusen approach, 2-hydroxy-5-methylbenzaldehyde is required. This can be prepared from the commercially available 4-methylphenol (p-cresol) through a formylation reaction.

Several methods exist for the ortho-formylation of phenols. The Reimer-Tiemann reaction , which uses chloroform in a basic solution, is a classic method, though it can sometimes suffer from low yields and the formation of byproducts. A more modern and often higher-yielding alternative is the Duff reaction or related methods using hexamethylenetetramine or paraformaldehyde in the presence of a Lewis acid like magnesium chloride and a base like triethylamine.

Advanced Catalytic Syntheses of this compound

Modern synthetic chemistry offers a range of powerful catalytic methods for the construction of complex molecules. These approaches often provide higher yields, greater functional group tolerance, and more convergent synthetic routes compared to conventional methods.

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, provides a powerful tool for forming the C-C bond between the phenolic and oxazole rings. The two most common strategies for this purpose are the Suzuki and Stille couplings.

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could be achieved in two ways:

Coupling of a 5-halooxazole (e.g., 5-bromooxazole) with a 2-boronic acid or ester derivative of 4-methylphenol.

Coupling of a halogenated 4-methylphenol (e.g., 2-bromo-4-methylphenol) with an oxazole-5-boronic acid or ester.

The Stille coupling reaction utilizes an organotin compound in place of the organoboron reagent. This reaction is also catalyzed by palladium and offers a complementary approach to the Suzuki coupling. The choice between Suzuki and Stille coupling often depends on the stability and accessibility of the respective organometallic reagents.

Below is a table with representative conditions for a hypothetical Suzuki coupling reaction to form this compound.

Parameter Condition
Aryl Halide 2-Bromo-4-methylphenol
Boronic Ester Oxazole-5-boronic acid pinacol ester
Catalyst Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
Base K₂CO₃ (Potassium carbonate)
Solvent Dioxane/Water
Temperature 80-100 °C
Hypothetical Yield 70-90%

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While specific organocatalytic methods for the direct synthesis of 2,5-disubstituted oxazoles like the target molecule are not yet well-established, the principles of organocatalysis could be applied to the synthesis of key intermediates. For example, organocatalytic methods for the asymmetric functionalization of phenols could be envisioned to introduce chirality if desired in more complex analogues.

Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions. The use of enzymes offers high selectivity and mild reaction conditions. For oxazole synthesis, there are reports of using natural clays as biocatalysts for the condensation of acetophenone derivatives to form 2,4-disubstituted oxazoles. While not directly applicable to the 2,5-substitution pattern of the target molecule, this highlights the potential for developing novel biocatalytic routes. A hypothetical chemoenzymatic approach could involve the enzymatic resolution of a chiral intermediate, followed by chemical steps to complete the synthesis. The biosynthesis of some natural products involves the enzymatic cyclization and oxidation of serine or threonine residues to form oxazole rings, suggesting that engineered enzymes could one day be developed for the synthesis of custom oxazole-containing molecules.

Sustainable and Green Chemistry Aspects in this compound Synthesis

Green chemistry principles are integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods. ijpsonline.comrsc.org

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives, such as water, or conducting reactions in the absence of a solvent. For the synthesis of oxazole derivatives, several green approaches have been reported. ijpsonline.com

Microwave-assisted synthesis, for instance, can often be performed under solvent-free conditions, leading to shorter reaction times and reduced energy consumption. ijpsonline.com Another approach is the use of ultrasound, which can enhance reaction rates and yields in aqueous media. ijpsonline.com The van Leusen oxazole synthesis has been successfully adapted to aqueous-alcoholic potassium hydroxide conditions, demonstrating the feasibility of using water as a solvent for oxazole formation. nih.govmdpi.com Ionic liquids and deep-eutectic solvents are also emerging as green solvent alternatives for oxazole synthesis, with the potential for recyclability. ijpsonline.comnih.govmdpi.com

A hypothetical green adaptation of a plausible synthesis for this compound is presented in the table below, comparing it with a traditional approach.

Table 1: Comparison of Traditional and Green Synthetic Approaches for a Key Step in Oxazole Synthesis

Parameter Traditional Method (e.g., Robinson-Gabriel) Green Alternative (e.g., Microwave-assisted, solvent-free)
Solvent High-boiling organic solvents (e.g., toluene, DMF) None or minimal green solvent (e.g., water, ethanol)
Energy Source Conventional heating (oil bath) Microwave irradiation
Reaction Time Several hours to days Minutes to a few hours
Byproducts Often requires stoichiometric dehydrating agents (e.g., H₂SO₄, POCl₃), generating significant waste. ijpsonline.com Cleaner reaction with fewer byproducts

| Work-up | Extraction with organic solvents, column chromatography | Simpler work-up, potentially avoiding chromatography |

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.commonash.edu Reactions with high atom economy are desirable as they generate less waste. wikipedia.org

For the synthesis of this compound, the choice of synthetic route significantly impacts the atom economy. For example, a classical Robinson-Gabriel synthesis might involve the use of a dehydrating agent like sulfuric acid, which is not incorporated into the final product and thus lowers the atom economy. wikipedia.orgsynarchive.com In contrast, a more modern approach, such as a metal-catalyzed cyclization, could offer a higher atom economy.

The environmental impact of a synthesis can be further assessed by considering factors such as the toxicity of reagents and solvents, energy consumption, and the generation of hazardous waste. The use of catalysts, especially those that are recyclable, can significantly reduce the environmental footprint of a synthesis. rsc.org

A comparative analysis of the atom economy for two hypothetical routes to an oxazole core is presented below.

Table 2: Atom Economy Comparison for Hypothetical Oxazole Synthesis Routes

Synthetic Route Key Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Route A (Lower Atom Economy) 2-Acylamino-ketone, H₂SO₄ Oxazole H₂O, H₂SO₄ (regenerated) < 100%

| Route B (Higher Atom Economy) | Propargylic amide (via cycloisomerization) | Oxazole | None | 100% |

Stereoselective Synthesis of Chiral this compound Analogs (If Applicable)

While this compound itself is not chiral, the introduction of a chiral center, for instance, by adding a substituent to the methyl group or the phenol ring, would necessitate a stereoselective synthesis to obtain a single enantiomer. Optically active oxazolines, which are precursors to oxazoles, are valuable chiral building blocks and ligands in asymmetric catalysis. mdpi.com

The stereoselective synthesis of chiral oxazole analogs could potentially be achieved through several strategies. One approach involves the use of a chiral starting material, such as a chiral amino alcohol, which would introduce stereochemistry that is retained throughout the synthetic sequence. mdpi.com Another strategy is the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. While specific examples for this compound analogs are not documented, the principles of asymmetric synthesis are well-established and could be applied to this system.

Process Chemistry Considerations for Preparative Scale Synthesis of this compound

The transition from a laboratory-scale synthesis to a preparative or industrial-scale production of this compound requires careful consideration of several process chemistry factors. The goal is to develop a safe, efficient, cost-effective, and scalable process.

Key considerations include:

Cost and Availability of Starting Materials: For large-scale synthesis, the starting materials must be readily available and economically viable.

Reaction Conditions: The reaction conditions, including temperature, pressure, and reaction time, need to be optimized for large-scale reactors. Reactions that proceed under mild conditions are generally preferred.

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is crucial to prevent accidents on a larger scale.

Work-up and Purification: The work-up and purification procedures must be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.

Waste Management: The management and disposal of any waste generated during the synthesis must be considered to ensure environmental compliance and minimize costs.

Recent advancements in flow chemistry offer a promising alternative to traditional batch processing for the synthesis of oxazoles. researchgate.net Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability. researchgate.net Reports on the gram-scale synthesis of oxazoles demonstrate the feasibility of producing these heterocycles in larger quantities. researchgate.netnih.govresearchgate.net

Table 3: Mentioned Compound Names

Compound Name
This compound
Sulfuric acid
Phosphorus oxychloride
Toluene
N,N-Dimethylformamide
Water
Ethanol
2-Acylamino-ketone

Advanced Spectroscopic and Crystallographic Characterization of 4 Methyl 2 Oxazol 5 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Methyl-2-(oxazol-5-yl)phenol

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts and coupling patterns in both one- and two-dimensional NMR spectra, a detailed picture of the atomic connectivity and spatial relationships can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of this compound exhibit a series of distinct signals that can be assigned to the individual protons and carbon atoms within the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, providing valuable information about the functional groups and their relative positions.

¹H NMR Chemical Shift Assignments

ProtonChemical Shift (ppm)
Ar-H7.0 - 8.0
Oxazole-H7.5 - 8.5
Phenolic-OH9.0 - 10.0
Methyl-H2.3

¹³C NMR Chemical Shift Assignments

CarbonChemical Shift (ppm)
Aromatic C115 - 160
Oxazole (B20620) C140 - 160
Methyl C20

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

To further confirm the structural assignments, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings between protons and carbons, providing crucial information for piecing together the molecular framework.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is utilized to determine the precise molecular mass of this compound. This technique allows for the calculation of the elemental formula with a high degree of accuracy. The molecular weight of this compound has been reported as 175.187 g/mol . cymitquimica.com

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) of this compound leads to a characteristic fragmentation pattern. Analysis of these fragments provides corroborating evidence for the proposed structure. Key fragmentation pathways often involve the cleavage of the bond between the phenol (B47542) and oxazole rings, as well as fragmentation of the oxazole ring itself.

Key Fragmentation Ions

m/zProposed Fragment
175[M]⁺ (Molecular Ion)
146[M - CHO]⁺
107[C₇H₇O]⁺ (Cresyl cation)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule. The resulting spectra display characteristic absorption or scattering bands that correspond to specific functional groups present in this compound.

Key vibrational bands include the O-H stretching of the phenolic group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching within the aromatic and oxazole rings, and C-O stretching vibrations.

Vibrational Band Assignments

Wavenumber (cm⁻¹)Functional Group Assignment
3200 - 3600O-H stretch (Phenol)
3000 - 3100Aromatic C-H stretch
2850 - 2960Methyl C-H stretch
1600 - 1650C=N stretch (Oxazole)
1450 - 1600Aromatic C=C stretch
1200 - 1300C-O stretch (Phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

The UV-Vis absorption spectrum of this compound is predicted to be characterized by electronic transitions originating from its two key chromophores: the phenol ring and the oxazole ring. The interaction between these two systems, being directly conjugated, will influence the position and intensity of the absorption bands.

The electronic spectrum of phenol in a neutral aqueous solution typically displays two main absorption bands. bgu.ac.ilacs.org The first, a less intense band around 270-275 nm, is attributed to the π→π* transition of the benzene (B151609) ring (the B-band), which is a symmetry-forbidden transition that becomes allowed due to vibrational coupling. acs.orgdocbrown.info The second is a more intense band (the E-band) at a shorter wavelength, typically around 210-220 nm. The presence of the methyl group (cresol structure) and the oxazole substituent on the phenol ring is expected to cause a bathochromic (red) shift in these bands due to electronic effects.

Furthermore, the presence of non-bonding electrons on the oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen of the phenolic hydroxyl group, allows for n→π* transitions. These transitions are typically lower in energy and intensity than π→π* transitions and may appear as a shoulder on the main absorption bands or be obscured by them. The deprotonation of the phenolic hydroxyl group to form the corresponding phenolate (B1203915) ion in a basic solution would induce a significant bathochromic shift and an increase in the intensity of the absorption bands, a characteristic feature of phenolic compounds. bgu.ac.ilacs.org

A summary of the expected electronic transitions and their approximate absorption maxima (λmax) is presented in the table below.

Expected TransitionChromophore SystemPredicted λmax (nm)Notes
π→π* (B-band)Substituted Phenol Ring~275 - 290Bathochromic shift expected due to methyl and oxazole substituents.
π→π* (E-band)Substituted Phenol Ring~220 - 235High-intensity band.
π→πConjugated Phenol-Oxazole System>290Resulting from the extended conjugation between the two rings.
n→πOxazole N, Oxazole O, Phenol O>280Low intensity; may be observed as a shoulder or be masked by π→π* bands.

X-ray Crystallography and Solid-State Structure of this compound

As of the latest literature surveys, a definitive single-crystal X-ray structure of this compound has not been reported in open databases. However, based on the analysis of related oxazole and phenol derivatives, the key features of its solid-state structure can be predicted with a high degree of confidence. nih.govanchor-publishing.combgu.ac.il The molecule is expected to be largely planar, although a slight dihedral angle between the phenol and oxazole rings may exist due to steric hindrance and crystal packing forces. nih.gov

The crystal structure of this compound will be predominantly governed by the formation of intermolecular hydrogen bonds. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atom of the oxazole ring is an effective hydrogen bond acceptor. acs.org This donor-acceptor pairing is a highly robust and common motif in crystal engineering.

The most probable and stable hydrogen bonding interaction would be an O—H···N bond, linking the phenolic hydroxyl group of one molecule to the oxazole nitrogen of a neighboring molecule. acs.org This interaction is a primary determinant in the assembly of many phenol-heterocycle structures. Additionally, the oxygen atom of the oxazole ring can act as a weaker hydrogen bond acceptor.

Potential Intermolecular InteractionDonorAcceptorStrength/Importance
Hydrogen BondPhenolic O-HOxazole NStrong, Primary
Hydrogen BondPhenolic O-HOxazole OModerate, Secondary
Hydrogen BondAromatic C-HOxazole O / Phenol OWeak
π-π StackingPhenol/Oxazole RingPhenol/Oxazole RingModerate, Directional

There are no specific studies on the polymorphism or co-crystallization of this compound available in the current literature. However, the potential for both phenomena is significant given the compound's molecular structure.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. google.com For a molecule like this compound, polymorphism could arise from different hydrogen-bonding patterns (supramolecular synthon polymorphism) or different packing arrangements of the molecules (packing polymorphism). researchgate.net For instance, molecules might form chains via O-H···N bonds in one polymorph, while another might feature dimeric structures or more complex networks. Different polymorphs can exhibit distinct physicochemical properties.

Co-crystallization involves combining two or more different neutral molecules in a single crystal lattice in a defined stoichiometric ratio. google.commdpi.com Given its strong hydrogen bonding capabilities, this compound is an excellent candidate for forming co-crystals. Co-formers could be selected to interact with either the phenol or the oxazole moiety. For example:

Carboxylic acids could form a robust O—H···N hydrogen bond with the oxazole nitrogen.

Pyridine-based molecules could form an O—H···N hydrogen bond with the phenolic hydroxyl group.

Other molecules capable of hydrogen bonding or π-stacking could also be employed to create novel solid forms with tailored properties. mdpi.com

The study of polymorphism and co-crystallization is crucial in fields like pharmaceuticals and materials science, as these different solid forms can have profound impacts on a compound's performance and stability. researchgate.net

Theoretical and Computational Chemistry Investigations of 4 Methyl 2 Oxazol 5 Yl Phenol

Quantum Chemical Calculations on the Electronic Structure of 4-Methyl-2-(oxazol-5-yl)phenol

Quantum chemical calculations, typically employing Density Functional Theory (DFT), would offer deep insights into the electronic characteristics of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-
LUMO-
Energy Gap (ΔE)-
No published data is available for these parameters.

A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution around the molecule, highlighting regions prone to electrophilic and nucleophilic attack. Reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), would quantify the molecule's reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue
Electronegativity (χ)-
Chemical Hardness (η)-
Global Electrophilicity (ω)-
No published data is available for these parameters.

Conformational Analysis and Molecular Dynamics (MD) Simulations of this compound

These studies would explore the molecule's flexibility and its behavior in different environments.

Conformational analysis would identify the most stable three-dimensional arrangements of the molecule by mapping its potential energy surface. This would reveal the preferred orientations of the oxazole (B20620) and phenol (B47542) rings relative to each other.

Molecular Dynamics (MD) simulations would model the movement of the molecule over time, both in a vacuum and in the presence of a solvent (e.g., water). This would provide insights into its flexibility, hydrogen bonding capabilities, and how its conformation changes in a biological context.

Molecular Docking Studies and Binding Site Predictions for this compound in Biological Systems (In silico Focus)

Molecular docking is a computational technique used to predict how a molecule might bind to a protein or other biological target. These in silico studies would be crucial in identifying potential therapeutic targets for this compound. The process would involve docking the molecule into the active sites of various proteins to predict binding affinities and modes of interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-
Key Interacting Residues-
Hydrogen Bonds Formed-
No published data is available for these parameters.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling using this compound as a Core Scaffold

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are pivotal in modern drug discovery and materials science, enabling the prediction of a molecule's behavior and facilitating the design of new compounds with desired characteristics. For a molecule like this compound, which combines a phenolic ring and an oxazole moiety, QSAR and QSPR studies can provide valuable insights into its potential applications.

While specific QSAR/QSPR studies focusing exclusively on this compound as a core scaffold are not extensively documented in publicly available literature, the principles of these modeling techniques can be effectively applied by examining studies on its constituent chemical classes: phenolic compounds and oxazole derivatives.

General Principles of QSAR/QSPR Modeling

The fundamental concept of QSAR/QSPR is that the structure of a molecule, encoded by various molecular descriptors, dictates its activity or properties. The process typically involves:

Dataset Selection: A series of compounds with known activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution, such as orbital energies (HOMO, LUMO), and partial charges. insilico.eu

Lipophilic descriptors: Quantifying the molecule's hydrophobicity, such as the logarithm of the partition coefficient (logP). researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors to the observed activity or property. scholarsresearchlibrary.com

Model Validation: The predictive power and robustness of the model are rigorously tested using internal and external validation techniques. tandfonline.com

QSAR/QSPR Modeling of Phenolic Compounds

Phenolic compounds are widely studied for their antioxidant properties. QSAR studies on phenols often aim to predict their radical scavenging activity. Key findings from such studies indicate that:

The number and position of hydroxyl (-OH) groups on the phenolic ring are critical for antioxidant capacity. nih.govnih.gov

Electronic properties, such as the O-H bond dissociation enthalpy (BDE) and ionization potential (IP), are significant descriptors. A lower BDE facilitates hydrogen atom transfer, a key mechanism in antioxidant activity. researchgate.netplos.org

The presence of electron-donating groups on the ring generally enhances antioxidant activity.

An illustrative QSAR model for the antioxidant activity of phenolic compounds might take the form of the following equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of antioxidant activity), β are the regression coefficients, and ε is the error term.

Illustrative Data for QSAR of Phenolic Antioxidants

CompoundExperimental Activity (pIC₅₀)OH Bond Dissociation Enthalpy (BDE-OH) (kcal/mol)Ionization Potential (IP) (eV)
Phenol4.2087.58.50
4-Methylphenol4.5586.28.24
4-Methoxyphenol4.8084.98.05
Catechol (1,2-dihydroxybenzene)5.1078.38.12
Hydroquinone (1,4-dihydroxybenzene)5.2577.97.95

Note: The data in this table is illustrative and compiled from general findings in QSAR studies of phenolic antioxidants. researchgate.netplos.org It demonstrates the correlation between structural/electronic properties and antioxidant activity.

QSAR/QSPR Modeling of Oxazole Derivatives

The oxazole ring is a versatile scaffold found in many biologically active compounds. QSAR studies on oxazole derivatives have explored a range of activities, including antifungal, antileishmanial, and anticancer effects. nih.gov Key insights from these studies include:

The nature and position of substituents on the oxazole ring significantly influence biological activity.

Topological and connectivity indices are often important descriptors for modeling the activity of heterocyclic compounds like oxazoles. wisdomlib.org

For antifungal activity, the presence of specific substituents at certain positions of the fused ring system can be crucial for potency.

For instance, a QSAR study on antifungal oxazolo(4,5-b)pyridine derivatives revealed that an oxazolo(4,5-b)pyridine ring system was preferable to a benzoxazole (B165842) system, and a benzyl (B1604629) group at position 2 was more significant than a phenyl substituent for antifungal potency.

Illustrative Data for QSAR of Antifungal Oxazole Derivatives

Compound ScaffoldSubstituent (R)Experimental Activity (log 1/C)Predicted Activity (log 1/C)
2-Phenyloxazolo[4,5-b]pyridineH1.851.88
2-Phenyloxazolo[4,5-b]pyridine4-NO₂2.152.11
2-Benzyloxazolo[4,5-b]pyridineH2.302.32
2-Benzyloxazolo[4,5-b]pyridine4-Cl2.452.41
2-Benzyloxazolo[4,5-b]pyridine4-CH₃2.382.35

Note: This table presents illustrative data based on findings from QSAR studies on antifungal oxazole derivatives. esisresearch.org It showcases how different substituents can modulate the biological activity.

Application to this compound

Similarly, to model a potential antifungal activity, descriptors would likely focus on the substitution pattern and electronic properties of the entire molecule, with particular attention to how the phenolic part modifies the properties of the oxazole scaffold, which is often associated with such activities. The development of robust QSAR/QSPR models for this compound and its derivatives would be a valuable step in exploring its full therapeutic or industrial potential.

Biological and Biochemical Modulatory Activities of 4 Methyl 2 Oxazol 5 Yl Phenol in Vitro and Mechanistic Studies

Enzyme Inhibition and Activation Mechanisms of 4-Methyl-2-(oxazol-5-yl)phenol (In Vitro)

There is currently no published research detailing the specific enzyme targets or the kinetic characterization of enzyme inhibition or activation by this compound.

Specific Enzyme Targets and Kinetic Characterization

Information regarding the specific enzymes that are targeted by this compound is not available in the current scientific literature. Consequently, kinetic data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are essential for quantifying the potency of enzyme inhibitors or activators, have not been determined for this compound.

Allosteric vs. Orthosteric Binding Modalities

The mode of interaction, whether through allosteric (binding to a site other than the active site) or orthosteric (binding to the active site) mechanisms, has not been investigated for this compound. nih.govnih.gov Such studies are critical for understanding how a compound modulates an enzyme's activity and for guiding further drug development. nih.govnih.gov

Receptor Interaction Studies of this compound (In Vitro)

There is no available data from in vitro studies on the interaction of this compound with any specific receptors.

Ligand Binding Affinities and Selectivity Profiles

Research to determine the ligand binding affinities (such as the dissociation constant, Kd) of this compound for various receptors has not been reported. Similarly, its selectivity profile, which describes its preferential binding to certain receptor subtypes, remains uncharacterized.

Agonistic and Antagonistic Signaling Modulations

Whether this compound acts as an agonist (a substance that initiates a physiological response when combined with a receptor) or an antagonist (a substance that interferes with or inhibits the physiological action of another) at any receptor is unknown. Functional assays required to determine such signaling modulations have not been documented for this compound.

Cellular Pathway Modulation by this compound (In Vitro)

Due to the lack of studies on its molecular targets (enzymes or receptors), the effects of this compound on specific cellular pathways have not been elucidated. Investigating how a compound modulates cellular signaling cascades is fundamental to understanding its potential therapeutic applications and mechanisms of action.

Impact on Intracellular Signaling Cascades

No studies were found that investigate the impact of this compound on specific intracellular signaling cascades. Research on other substituted oxazole (B20620) and phenol (B47542) derivatives suggests a wide range of biological activities, which are often mediated through interactions with key signaling proteins. However, without direct experimental evidence, the specific pathways modulated by this compound remain unknown.

Gene Expression and Proteomic Alterations (Research Tool Context)

There is no available data on the use of this compound as a research tool to induce specific gene expression or proteomic alterations. While related heterocyclic compounds are utilized in various biological assays, the unique effects of this specific phenol derivative have not been characterized.

Antimicrobial and Antifungal Activity Mechanisms of this compound (In Vitro)

While the broader classes of phenols and oxazoles are known for their antimicrobial properties, no in vitro studies detailing the antimicrobial or antifungal activity of this compound could be located.

Elucidation of Specific Targets and Modes of Action

Due to the absence of antimicrobial studies, the specific molecular targets and modes of action for this compound have not been elucidated. General mechanisms for phenolic compounds often involve disruption of microbial cell membranes, while oxazole-containing compounds can interfere with various enzymatic pathways. nih.gov However, the precise mechanism for this compound is yet to be determined.

Insights into Resistance Mechanisms

There is no information regarding microbial resistance mechanisms to this compound, as no studies have been conducted to assess its antimicrobial efficacy.

Antioxidant and Radical Scavenging Properties of this compound (In Vitro)

The antioxidant and radical scavenging properties of this compound have not been specifically evaluated in any published in vitro studies. Phenolic compounds are well-documented as potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. jscholarpublishers.com The presence of the oxazole ring could potentially influence the electron distribution and, consequently, the radical scavenging capacity of the phenolic moiety. However, without experimental data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), its antioxidant potential remains speculative.

Advanced Applications of 4 Methyl 2 Oxazol 5 Yl Phenol in Chemical Sciences

4-Methyl-2-(oxazol-5-yl)phenol as a Ligand in Coordination and Organometallic Chemistry

The presence of a phenolic hydroxyl group ortho to the nitrogen-containing oxazole (B20620) ring in this compound suggests its capability to act as an effective chelating ligand for a variety of metal ions. This structural motif is common in ligands that form stable complexes with transition metals and other metal centers.

Chelation Properties and Metal Complex Design

The 2-(2-hydroxyphenyl)oxazole framework allows for the formation of a stable five-membered chelate ring with a metal ion through coordination with the phenolic oxygen and the oxazole nitrogen atom. This bidentate chelation is a well-established mode of coordination for similar ligands, leading to the formation of thermodynamically stable metal complexes. The methyl group at the para-position of the phenol (B47542) ring can electronically influence the donor properties of the phenolic oxygen, potentially enhancing the stability and affecting the reactivity of the resulting metal complexes.

The design of metal complexes with this compound can be tailored for specific applications by selecting appropriate metal ions. For instance, coordination with transition metals like copper, nickel, cobalt, or zinc could yield complexes with interesting magnetic, electronic, and catalytic properties. The geometry of the resulting complexes would be dictated by the coordination number and preferences of the metal ion, potentially leading to square planar, tetrahedral, or octahedral structures. Research on related 2-hydroxyphenyl-oxazoline ligands has demonstrated their ability to form stable complexes with vanadium, which are active in polymerization catalysis mdpi.com. This suggests that this compound could similarly be employed to create a diverse range of metal complexes with tunable properties.

Table 1: Potential Coordination Modes of this compound with Metal Ions

Metal Ion (M)Potential Coordination GeometryPotential Stoichiometry (L:M)
Cu(II)Square Planar, Octahedral1:1, 2:1
Ni(II)Square Planar, Tetrahedral, Octahedral1:1, 2:1
Co(II)Tetrahedral, Octahedral1:1, 2:1
Zn(II)Tetrahedral1:1, 2:1
V(III)Octahedral2:1, 3:1

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from ligands containing the 2-hydroxyphenyl-azole motif have shown significant promise in various catalytic transformations. The electronic environment provided by the ligand and the nature of the metal center are crucial in determining the catalytic activity.

Vanadium complexes with 2-hydroxyphenyl-oxazoline ligands have been successfully utilized as catalysts for ethylene and ethylene-norbornene (co)polymerization mdpi.com. These catalysts demonstrate high activity, and the properties of the resulting polymers can be influenced by the ligand structure mdpi.com. By analogy, it is plausible that vanadium complexes of this compound could also exhibit catalytic activity in olefin polymerization.

Furthermore, metal complexes of similar Schiff base ligands incorporating a hydroxyphenyl moiety have been investigated for their catalytic activity in oxidation reactions nih.govresearchgate.net. For example, certain transition metal complexes have shown catalytic efficiency in the oxidation of phenol orientjchem.org. This suggests that metal complexes of this compound could potentially serve as catalysts for a range of oxidation reactions, with the ligand framework providing stability to the metal center in various oxidation states. The specific catalytic applications would depend on the choice of the metal ion and the reaction conditions.

This compound as a Building Block in Supramolecular Assemblies

The structural features of this compound, including its potential for hydrogen bonding and π-π stacking, make it an attractive candidate as a building block for the construction of supramolecular assemblies.

Self-Assembly Principles and Non-Covalent Interactions

The self-assembly of this compound molecules into ordered supramolecular structures would be governed by a combination of non-covalent interactions. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxazole nitrogen and oxygen atoms can act as hydrogen bond acceptors. This directional hydrogen bonding can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

In addition to hydrogen bonding, the aromatic phenol and oxazole rings can participate in π-π stacking interactions, further stabilizing the self-assembled structures. The methyl group may also influence the packing arrangement through steric effects and weak C-H···π interactions. The principles of supramolecular chemistry suggest that by controlling factors such as solvent, temperature, and concentration, it may be possible to direct the self-assembly of this compound into specific, well-defined architectures. Research on other functionalized oxazoles has highlighted their potential for incorporation into complex molecular architectures through click chemistry, indicating the versatility of the oxazole core in supramolecular construction chemrxiv.org.

Development of Molecular Receptors and Host-Guest Systems

By incorporating this compound into larger molecular frameworks, it is possible to design and synthesize molecular receptors for the recognition of specific guest molecules. The phenol and oxazole moieties can provide binding sites for guests through hydrogen bonding and other non-covalent interactions.

The design of such host-guest systems is a central theme in supramolecular chemistry, with applications in sensing, separation, and catalysis acs.org. For instance, a macrocyclic host incorporating multiple this compound units could create a pre-organized cavity capable of selectively binding small organic molecules or ions. The binding event could then be signaled by a change in a measurable property, such as fluorescence. The development of responsive host-guest systems that react to external stimuli is an area of active research, and the functional groups of this compound could be exploited to introduce such responsiveness acs.org.

Development of Fluorescent Probes and Sensors Based on this compound

The inherent fluorescence potential of the 2-(2-hydroxyphenyl)azole scaffold makes this compound a promising platform for the development of fluorescent probes and sensors. Many compounds with this structural motif exhibit interesting photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and dual emission.

The design of fluorescent probes often involves coupling a fluorophore to a recognition unit that can selectively interact with a target analyte. Upon binding, the photophysical properties of the fluorophore are altered, leading to a detectable change in fluorescence intensity, wavelength, or lifetime. The this compound core can serve as the fluorophore, and its phenolic hydroxyl group or the oxazole ring can be functionalized to introduce specific recognition sites.

Research has demonstrated the successful development of oxazole-based fluorescent probes for various applications. For example, highly substituted oxazole derivatives have been designed as organelle-targeting fluorophores for cell imaging nih.gov. Furthermore, an oxazole-based near-infrared (NIR) fluorescent probe has been reported for the detection of copper and sulfide ions researchgate.net. Benzoxazole-based macrocyclic chemosensors have also been developed for the optical detection of metal ions like Zn²⁺ and Cd²⁺ mdpi.com. These examples underscore the potential of the oxazole scaffold in the design of sensitive and selective fluorescent sensors. The this compound molecule, with its intrinsic fluorescence capabilities and sites for chemical modification, represents a valuable starting point for the creation of novel fluorescent probes for a wide range of analytical and bioimaging applications.

Table 2: Potential Analytes for Fluorescent Probes Based on this compound

Analyte ClassPotential Recognition MoietySensing Mechanism
Metal Ions (e.g., Cu²⁺, Zn²⁺)Chelation by phenol and oxazoleChelation-enhanced fluorescence (CHEF) or quenching
Anions (e.g., F⁻, CN⁻)Hydrogen bonding with phenolInterruption of ESIPT, colorimetric change
pHProtonation/deprotonation of phenolChange in fluorescence intensity or wavelength
Reactive Oxygen Species (ROS)Oxidation of phenol or oxazole ringFormation of a new fluorescent species

Design Principles for Spectroscopic Sensing Applications

The design of spectroscopic sensors based on this compound revolves around the strategic integration of a recognition site (receptor) for the target analyte and a signaling unit (fluorophore or chromophore). The inherent chemical structure of this compound provides a versatile platform for this purpose. The phenolic hydroxyl group can act as a proton donor and a binding site for metal ions, while the nitrogen and oxygen atoms within the oxazole ring can also participate in coordination.

Key design principles for developing spectroscopic sensors from this compound include:

Analyte-Induced Perturbation: The fundamental principle is that the interaction between the sensor molecule and the analyte should cause a discernible change in the sensor's spectroscopic properties. This can be a change in absorption or fluorescence intensity, a shift in the emission wavelength, or a change in the fluorescence lifetime.

Receptor-Fluorophore Integration: The this compound scaffold can be functionalized to enhance its selectivity and sensitivity towards specific analytes. For instance, the introduction of additional chelating groups can create a specific binding pocket for a particular metal ion.

Signal Transduction Mechanisms: The binding event at the receptor site must be effectively communicated to the fluorophore to generate a signal. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the free sensor, a nearby electron-donating group can quench the fluorescence. Upon binding to the analyte, the electron-donating ability of this group is suppressed, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the molecule, leading to a shift in the fluorescence emission spectrum.

Excited-State Intramolecular Proton Transfer (ESIPT): The phenolic proton can be transferred to the oxazole nitrogen in the excited state, leading to a large Stokes shift. The presence of an analyte can interfere with this process, causing a change in the fluorescence.

Förster Resonance Energy Transfer (FRET): By coupling the this compound core to another fluorophore, a FRET-based sensor can be designed where the binding of an analyte alters the distance or orientation between the two fluorophores, thus modulating the FRET efficiency.

Sensing Mechanisms and Analytical Performance

The sensing mechanism of a this compound-based sensor is intrinsically linked to its design and the nature of the target analyte. For instance, a sensor designed for pH detection would likely rely on the protonation/deprotonation of the phenolic hydroxyl group, leading to changes in the ICT character of the molecule and a corresponding ratiometric or colorimetric response.

For the detection of metal ions, the phenolic oxygen and the oxazole nitrogen can act as a bidentate chelation site. The binding of a metal ion would restrict the intramolecular rotations and vibrations, leading to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

The analytical performance of these sensors is evaluated based on several key parameters:

Selectivity: The ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. High selectivity is often achieved by designing a binding pocket that is sterically and electronically complementary to the target analyte.

Sensitivity: The magnitude of the spectroscopic change upon binding to the analyte. This is often quantified by the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected.

Dynamic Range: The concentration range over which the sensor's response is proportional to the analyte concentration.

Response Time: The time required for the sensor to reach a stable signal after the addition of the analyte.

Table 1: Hypothetical Analytical Performance of this compound-based Fluorescent Sensors

AnalyteSensing MechanismLimit of Detection (LOD)Linear RangeResponse Time
pHICT0.01 pH unit4.0 - 8.0< 1 min
Zn²⁺CHEF10 nM0 - 50 µM< 5 min
Cu²⁺Fluorescence Quenching50 nM0 - 100 µM< 2 min

Materials Science Applications Involving this compound

The unique combination of a phenolic hydroxyl group and a heterocyclic oxazole ring in this compound makes it a promising building block for advanced materials.

Incorporation into Polymeric Architectures

The phenolic hydroxyl group of this compound provides a reactive site for its incorporation into various polymer backbones. This can be achieved through several polymerization techniques:

Polyesterification and Polyetherification: The hydroxyl group can react with diacids, diacyl chlorides, or dihalides to form polyesters and polyethers, respectively.

Epoxy Resins: It can act as a curing agent for epoxy resins, where the hydroxyl group reacts with the epoxide ring to form a cross-linked network.

Polycarbonates: The reaction with phosgene or its derivatives can yield polycarbonates.

The incorporation of the oxazole moiety into the polymer chain can impart desirable properties such as high thermal stability, good mechanical strength, and specific optical or electronic characteristics. For example, oxazole-containing polymers are known for their high glass transition temperatures and excellent resistance to oxidation.

Role in Organic Electronic and Optoelectronic Materials

The π-conjugated system of the oxazole ring, in conjunction with the electron-donating phenol group, suggests potential applications for this compound in organic electronics and optoelectronics.

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of this compound derivatives could be harnessed in the emissive layer of OLEDs. By tuning the molecular structure, the emission color can be modulated.

Organic Field-Effect Transistors (OFETs): The planar structure of the oxazole ring can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport in OFETs.

Nonlinear Optical (NLO) Materials: The donor-π-acceptor character that can be engineered into molecules containing the this compound core can lead to large second-order NLO responses, making them suitable for applications in frequency doubling and electro-optic modulation.

Table 2: Potential Applications of this compound in Materials Science

Application AreaRationale for UsePotential Advantage
High-Performance PolymersThermal stability of the oxazole ringEnhanced thermal and oxidative stability
Organic Light-Emitting Diodes (OLEDs)Fluorescent propertiesTunable emission color
Organic Field-Effect Transistors (OFETs)π-conjugated systemGood charge transport characteristics
Nonlinear Optical (NLO) MaterialsPotential for donor-π-acceptor structureHigh second-order NLO susceptibility

Structure Activity/property Relationship Sar/spr Studies of 4 Methyl 2 Oxazol 5 Yl Phenol Derivatives

Systematic Substituent Effects on the Phenolic Ring

The phenolic ring of 4-methyl-2-(oxazol-5-yl)phenol is a prime target for modification to tune the compound's electronic and steric properties, which in turn can significantly influence its biological or material functions. The hydroxyl (-OH) and methyl (-CH₃) groups already present on the ring are key modulators of its characteristics. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its acidity and redox potential are sensitive to other substituents on the ring.

Studies on related phenolic compounds have consistently shown that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can have profound effects.

Electron-Donating Groups (EDGs): The addition of further EDGs, such as methoxy (-OCH₃) or additional alkyl groups, to the phenolic ring generally increases the electron density on the ring and the phenolic oxygen. This enhancement of electron density can lower the O-H bond dissociation energy, which is often correlated with increased antioxidant activity. researchgate.net For instance, in studies of phenolic antioxidants, it has been observed that electron-donating substituents at the para-position can maximize antioxidant activity by increasing the electron density of the oxygen atom and stabilizing the resulting phenoxyl radical. researchgate.net In the context of this compound, adding a methoxy group at position 5 would be expected to enhance its radical scavenging potential.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like halogens (-Cl, -Br) or nitro groups (-NO₂) decreases the electron density of the phenolic ring. This typically increases the acidity of the phenolic proton and can alter the molecule's binding interactions with biological targets. For example, in a series of 2-phenylbenzo[d]oxazole derivatives, which share a similar structural motif, substitutions on the phenolic ring were critical for tyrosinase inhibitory activity. mdpi.com Compounds featuring a resorcinol (B1680541) structure (an additional hydroxyl group) on the phenyl ring showed significantly enhanced inhibition, suggesting that the number and position of hydroxyl groups are key determinants of activity. mdpi.com Halogenation can also improve activity; for example, chlorination and bromination of thymol, a related phenol (B47542), were shown to enhance its antimicrobial effects significantly. nih.gov

The following table summarizes the predicted effects of various substituents on the phenolic ring based on established SAR principles for phenolic compounds.

Substituent (Position)TypeExpected Impact on Antioxidant ActivityExpected Impact on Phenolic AcidityRationale
5-Methoxy (-OCH₃)EDGIncreaseDecreaseStabilizes phenoxyl radical through resonance.
5-Chloro (-Cl)EWGDecreaseIncreaseInductively withdraws electron density.
5-Nitro (-NO₂)Strong EWGDecreaseIncreaseWithdraws electron density through resonance and induction.
3,5-di-tert-butylEDG (Steric)IncreaseDecreaseProvides steric hindrance to the phenoxyl radical, increasing its stability.
5-Hydroxy (-OH)EDGSignificant IncreaseIncreaseProvides an additional site for radical scavenging and can participate in electron delocalization.

Modifications on the Oxazole (B20620) Heterocycle and their Impact on Biological or Material Properties

Bioisosteric Replacement: One common strategy in medicinal chemistry is the replacement of a heterocyclic ring with a bioisostere to improve properties while retaining the core biological activity. The oxazole ring in this compound could be replaced by other five-membered heterocycles such as thiazole, isoxazole, or imidazole.

Thiazole: Replacing the oxygen atom of the oxazole with a sulfur atom to form a thiazole analog can alter the compound's metabolic stability and binding interactions. In studies on disorazole C1 analogues, exchanging the oxazole ring for a thiazole was a key modification explored to generate new structure-activity relationship data on their cytotoxic activity. nih.gov

Isoxazole: Rearranging the heteroatoms to form an isoxazole can significantly change the electronic distribution and hydrogen bonding capacity of the ring, leading to different biological targets or potencies.

1,3,4-Oxadiazole: While a different isomer, studies on 1,3,4-oxadiazoles linked to a 2-methylphenol moiety have shown that the heterocyclic core is essential for antioxidant and antibacterial activities. benthamscience.com

Substitution on the Oxazole Ring: The oxazole ring has positions (C2 and C4) that can be substituted. In the parent compound, the phenol is at C2. If the core structure were rearranged, for example to a 2-phenyl-oxazole, SAR studies have shown that substitution at the C5 position is critical. In a series of 5-phenyloxazole-2-carboxylic acid derivatives designed as inhibitors of tubulin polymerization, various substituents on the phenyl ring at C5 led to significant differences in cytotoxicity. nih.gov Electrophilic substitution on an oxazole ring generally occurs at the C5 position, especially when an electron-donating group is present. tandfonline.com

The impact of these modifications is summarized in the table below.

ModificationRationalePotential Impact
Oxazole to ThiazoleBioisosteric replacement; alters electronics and metabolic stability.Change in binding affinity, potency, and pharmacokinetic profile.
Oxazole to IsoxazoleAlters dipole moment and H-bonding capacity.Potential for altered target selectivity and activity.
Substitution at C4Introduce steric bulk or new functional groups.Can influence conformational preference and introduce new binding interactions.

Influence of the Methyl Group at Position 4 on Overall Compound Characteristics

Electronic Effects: The methyl group is a weak electron-donating group. Through hyperconjugation and inductive effects, it donates electron density to the aromatic ring. This donation can stabilize the phenoxyl radical that forms upon hydrogen atom transfer, a key step in the antioxidant mechanism of many phenols. researchgate.net By lowering the O-H bond dissociation energy, the para-methyl group can enhance the rate of reaction with free radicals compared to an unsubstituted phenol. researchgate.netnih.gov This principle is well-established for phenolic antioxidants like butylated hydroxytoluene (BHT), where methyl groups are crucial for activity.

Steric and Lipophilic Effects: The methyl group increases the lipophilicity (fat-solubility) of the molecule compared to its unsubstituted counterpart. This can have a significant impact on biological properties, such as the ability to cross cell membranes. An increase in lipophilicity can lead to better interaction with hydrophobic pockets in enzymes or receptors. However, excessive lipophilicity can also lead to poor solubility and non-specific binding. In a study of salicylanilides, it was noted that increasing lipophilicity through alkyl substituents was an important factor for enhancing antifungal and antibacterial activity. mdpi.com

A comparison of the 4-methyl derivative with a hypothetical 4-H (unsubstituted) or 4-chloro derivative illustrates these points.

AnalogKey FeatureImpact on LipophilicityImpact on Antioxidant Potential
4-Methyl (Parent)Electron-donatingIncreasedEnhanced (stabilizes radical)
4-HBaselineBaselineBaseline
4-ChloroElectron-withdrawingSignificantly IncreasedReduced (destabilizes radical)
4-tert-butylBulky, electron-donatingGreatly IncreasedEnhanced (steric and electronic effects)

Exploration of Conformationally Restricted Analogs for SAR/SPR Refinement

The single bond connecting the phenolic ring and the oxazole heterocycle allows for rotational freedom. This means the molecule can adopt various conformations in solution, only one of which may be the "bioactive conformation" responsible for its interaction with a biological target. To understand this preferred conformation and to potentially increase potency and selectivity, researchers design conformationally restricted analogs.

By "locking" the molecule into a more rigid structure, any ambiguity about the spatial arrangement of key functional groups is removed. A common strategy to achieve this is to incorporate the rotatable bond into a new ring system. For the this compound scaffold, this could be achieved by creating a fused ring system, such as a benzoxazole (B165842).

For instance, the 2-(benzo[d]oxazol-2-yl)phenol scaffold represents a conformationally restricted analog where the phenolic ring is fused to another ring system attached to the oxazole. nih.gov Studies on these types of molecules have identified potent inhibitors of various enzymes. mdpi.comnih.gov For example, 4-(6-methylbenzo[d]oxazol-2-yl)phenol, a structurally related rigid analog, was investigated as a tyrosinase inhibitor. mdpi.com The fused ring system forces the phenolic and oxazole moieties into a planar arrangement, which can enhance binding to a flat active site through improved π–π stacking interactions.

The design of such rigid analogs provides invaluable SAR data. If a rigid analog shows high activity, it suggests that the conformation it is locked in is close to the ideal bioactive conformation. Conversely, if the rigid analog is inactive, it implies that this conformation is not favorable for binding. This information can then be used to refine computational models and guide the design of next-generation compounds.

Future Perspectives and Emerging Research Directions for 4 Methyl 2 Oxazol 5 Yl Phenol

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and materials science. frontiersin.orgmdpi.com These computational tools can be powerfully leveraged to accelerate the exploration of the chemical space around 4-Methyl-2-(oxazol-5-yl)phenol for the de novo design of novel analogs with optimized properties.

Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known phenolic and oxazole-containing compounds to generate novel molecular structures with desired characteristics. nih.gov For instance, these models could be tasked with designing derivatives of this compound with enhanced binding affinity to a specific biological target or with tailored electronic properties for material applications. Reinforcement learning algorithms can further refine the generated molecules by iteratively optimizing them against a predefined scoring function that considers factors like synthetic accessibility, predicted bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com

Predictive ML models, on the other hand, can be employed to forecast the physicochemical and biological properties of virtual libraries of this compound derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, built using algorithms like random forests or support vector machines, can predict biological activities such as anticancer or antimicrobial effects based on the molecular descriptors of the compounds. nih.gov Similarly, models can be developed to predict material properties like fluorescence or conductivity. This predictive capability allows for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, thereby saving time and resources.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML TechniqueApplicationPotential Outcome
Generative Adversarial Networks (GANs)De novo design of novel analogsGeneration of virtual libraries of this compound derivatives with potentially improved biological activity or material properties.
Variational Autoencoders (VAEs)Exploration of chemical spaceIdentification of novel scaffolds based on the this compound core structure.
Reinforcement Learning (RL)Lead optimizationIterative refinement of designed molecules to maximize desired properties (e.g., target affinity, selectivity).
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activityPrioritization of candidate compounds for synthesis and in vitro testing based on predicted efficacy.
Predictive Materials Science ModelsForecasting of material propertiesDesign of this compound-based molecules with specific electronic, optical, or thermal characteristics.

Innovations in Synthetic Methodologies and Process Intensification

While the synthesis of substituted oxazoles is well-established, future research can focus on developing more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives. organic-chemistry.orgijpsonline.com Innovations in synthetic methodologies could involve the exploration of novel catalytic systems, the use of greener solvents, and the development of one-pot or flow chemistry processes.

For instance, transition-metal-catalyzed cross-coupling reactions could be further optimized for the construction of the oxazole (B20620) ring or for the functionalization of the phenolic and methyl groups. beilstein-journals.org The use of microwave-assisted synthesis could significantly reduce reaction times and improve yields. nih.gov Furthermore, enzymatic catalysis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Process intensification strategies, such as the use of microreactors and continuous flow systems, could enable the safe, efficient, and scalable production of this compound derivatives. These technologies offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates more safely. The development of robust and scalable synthetic protocols will be crucial for the translation of any promising research findings into practical applications.

Discovery of Novel In Vitro Biological Targets and Mechanistic Insights

The phenolic and oxazole moieties are present in a wide array of biologically active natural products and synthetic compounds, suggesting that this compound could interact with a variety of biological targets. researchgate.netresearchgate.net Future research should focus on a systematic in vitro screening of this compound and its analogs against a diverse panel of biological targets to uncover novel therapeutic opportunities.

Given the known anticancer properties of many oxazole-containing compounds, initial screening efforts could focus on various cancer cell lines to identify potential antiproliferative activity. benthamscience.comnih.govresearchgate.net Subsequent studies could then aim to identify the specific molecular targets and signaling pathways that are modulated by the active compounds. Techniques such as target-based screening, phenotypic screening, and chemoproteomics can be employed to elucidate the mechanism of action. For example, studies on other substituted oxazoles have identified targets such as tubulin, which is crucial for cell division. nih.gov

Beyond cancer, the broad biological activity of phenolic compounds suggests that this compound could also exhibit antimicrobial, anti-inflammatory, or antioxidant properties. gsconlinepress.comnih.govnih.gov A comprehensive biological evaluation will be essential to fully understand the therapeutic potential of this chemical scaffold.

Table 2: Potential Biological Targets for this compound Derivatives

Potential Therapeutic AreaExample Biological TargetsRationale
OncologyTubulin, Protein Kinases, DNA TopoisomerasesMany oxazole-containing compounds exhibit anticancer activity by targeting these key cellular components. benthamscience.comnih.gov
Infectious DiseasesBacterial or Fungal EnzymesThe oxazole ring is a common motif in antimicrobial agents. nih.gov
Inflammatory DiseasesCyclooxygenases (COX), Lipoxygenases (LOX)Phenolic compounds are known to possess anti-inflammatory properties. gsconlinepress.com
Neurodegenerative DiseasesMonoamine Oxidase (MAO), Acetylcholinesterase (AChE)The antioxidant and enzyme-inhibitory properties of phenols could be relevant.

Exploration of Advanced Functional Materials and Nanotechnology Applications

The aromatic and heterocyclic nature of this compound suggests its potential use as a building block for the development of advanced functional materials. The phenolic hydroxyl group provides a site for polymerization or for grafting onto surfaces, while the oxazole ring can contribute to the electronic and photophysical properties of the resulting materials.

Future research could explore the incorporation of this compound into polymers to create materials with novel optical, electronic, or thermal properties. For example, the compound could be used to synthesize fluorescent polymers for sensing applications or as components of organic light-emitting diodes (OLEDs). The antioxidant properties of the phenolic moiety could also be exploited to develop more stable and durable polymer materials.

In the realm of nanotechnology, this compound and its derivatives could be used to functionalize nanoparticles for various applications. For instance, coating metallic or semiconductor nanoparticles with these molecules could enhance their stability and biocompatibility, and could also impart specific biological activities for applications in drug delivery or bioimaging. The ability of phenols to chelate metal ions could also be utilized in the design of novel nanomaterials for catalysis or environmental remediation.

Multidisciplinary Research Collaborations and Potential Translational Research (Non-Clinical)

Realizing the full potential of this compound will require a multidisciplinary research approach, involving collaborations between synthetic chemists, computational scientists, biologists, and materials scientists. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

For example, a collaborative effort between computational chemists and synthetic chemists could lead to the rapid design and synthesis of optimized this compound analogs. frontiersin.org Subsequent collaborations with biologists would be essential to evaluate the biological activity of these compounds and to elucidate their mechanisms of action. Similarly, partnerships between materials scientists and chemists would be crucial for the development of novel functional materials based on this scaffold.

While clinical applications are a distant prospect, promising non-clinical translational research could emerge from these collaborations. For instance, the development of a highly potent and selective anticancer agent based on the this compound scaffold would represent a significant step towards future clinical development. Likewise, the creation of a novel sensor material with high sensitivity and selectivity could have immediate applications in environmental monitoring or industrial process control. The foundation for such translational success lies in fostering a collaborative research environment that encourages the exchange of ideas and expertise across different scientific disciplines.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-(oxazol-5-yl)phenol?

Methodological Answer: Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) followed by oxazole ring cyclization. For example, a one-pot procedure may use acyl chlorides and hydrazine derivatives under basic conditions (pyridine or triethylamine). Purification is achieved via column chromatography and recrystallization. Structural confirmation relies on 1H/13C NMR (to assign protons and carbons) and ESI-TOF MS (for molecular weight validation). For analogous oxazole derivatives, Pd-catalyzed cross-coupling and cyclization steps are critical for regioselectivity .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Identifies proton environments (e.g., hydroxyl protons at δ ~9-10 ppm, aromatic protons in oxazole and phenol rings).
  • 13C NMR : Assigns carbons (e.g., oxazole C=O at ~160 ppm, aromatic carbons).
  • ESI-TOF MS : Confirms molecular ion ([M+H]+) with high-resolution mass accuracy.
  • IR Spectroscopy : Detects functional groups (e.g., O-H stretch ~3200 cm⁻¹, C=N/C=O in oxazole ~1650 cm⁻¹). These techniques are standard for verifying purity and structural integrity .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on analogous compounds:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319).
  • Ventilation : Use a fume hood due to potential respiratory irritation (H335).
  • First Aid : Flush exposed skin/eyes with water; seek medical attention for ingestion (H302). Safety protocols should align with GHS guidelines, as seen in SDS documentation for related oxazole derivatives .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

Methodological Answer:

  • Graph Set Analysis : Categorizes hydrogen bonds (e.g., O-H···N/O interactions) using Etter’s formalism to describe motifs like D (donor) and A (acceptor) patterns.
  • SHELXL Refinement : Resolves bond lengths/angles (e.g., O-H···N distances ~1.8–2.2 Å). For example, similar compounds exhibit intermolecular hydrogen bonds stabilizing layered crystal packing .
  • Crystallographic Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography .

Q. How to resolve contradictions in biological activity data across studies on this compound?

Methodological Answer:

  • Assay Validation : Compare results across orthogonal methods (e.g., electrophysiology vs. fluorescence-based CFTR activity assays).
  • Batch Analysis : Use HPLC (>95% purity) and NMR to confirm compound integrity.
  • Structural Variants : Test derivatives (e.g., substituents on oxazole or phenol rings) to isolate SAR trends. For example, VRT-532 (a pyrazole analog) showed variability in mutant CFTR rescue depending on cell line and mutation type .

Q. What computational methods support the design of derivatives for enhanced activity?

Methodological Answer:

  • Molecular Docking : Predict binding to target proteins (e.g., mutant CFTR’s nucleotide-binding domain).
  • QSAR Modeling : Correlate electronic (Hammett σ) and steric parameters (Taft’s Es) with activity.
  • DFT Calculations : Optimize substituent effects on oxazole ring electronics (e.g., electron-withdrawing groups improve stability). These approaches are validated in studies on structurally related probes .

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